Comparative Molecular Weight and LogP: Implications for CNS Drug-Likeness and Synthetic Workflow
The molecular weight (MW) and calculated LogP of (5-Fluorochroman-4-yl)methanamine hydrochloride provide a favorable balance for CNS drug-likeness compared to its non-fluorinated counterpart and the more lipophilic 6-trifluoromethyl analog. The target compound has a MW of 217.67 and a LogP of 2.07 . In contrast, the non-fluorinated Chroman-4-ylmethanamine hydrochloride has a MW of 199.68 , and 6-(Trifluoromethyl)chroman-4-amine has a MW of 217.19 with a higher LogP implied by its additional fluorine atoms . The 5-fluoro substituent increases MW modestly while keeping LogP within an optimal range (typically <3 for CNS oral drugs), a crucial parameter for blood-brain barrier permeability and avoiding off-target binding associated with excessively lipophilic molecules.
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 217.67 g/mol; LogP = 2.07 |
| Comparator Or Baseline | Chroman-4-ylmethanamine HCl: MW = 199.68 g/mol; 6-(Trifluoromethyl)chroman-4-amine: MW = 217.19 g/mol; LogP not reported but significantly higher due to -CF3 group |
| Quantified Difference | MW difference: +18.0 vs. non-fluorinated; -0.48 vs. trifluoromethyl analog. LogP is optimal for CNS penetration compared to the likely high LogP of the trifluoromethyl analog. |
| Conditions | Calculated physicochemical properties based on chemical structure; LogP derived from SMILES string analysis. |
Why This Matters
This MW and LogP profile positions the compound as a superior starting point for CNS drug discovery campaigns where blood-brain barrier penetration and favorable ADME properties are critical, unlike its non-fluorinated (lower MW but may lack target engagement) or trifluoromethylated (excessive lipophilicity) analogs.
